

Application Notes & Protocols: Quantitative Analysis of 25I-NBOMe in Biological Samples

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Compound of Interest

Compound Name: *25iP-NBOMe Hydrochloride*

Cat. No.: *B12352322*

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Introduction

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)phenethylamine) is a potent synthetic hallucinogen derived from the 2C-I phenethylamine.^[1] Due to its high potency, with psychoactive effects occurring at sub-milligram doses, there is a significant risk of overdose, leading to severe clinical toxicity and fatalities.^{[2][3]} Therefore, the development of sensitive and specific analytical methods for the detection and quantification of 25I-NBOMe in biological samples is crucial for clinical toxicology, forensic investigations, and research. These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of 25I-NBOMe, targeted at researchers, scientists, and drug development professionals. The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for detecting the low concentrations typical in biological matrices.^{[2][4]}

Analytical Methodologies Overview

The quantitative analysis of 25I-NBOMe in biological samples such as blood, serum, urine, and hair is predominantly achieved using chromatographic techniques coupled with mass spectrometry.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most effective and commonly used method for quantifying 25I-NBOMe.^{[2][4]} It provides excellent sensitivity, with limits of detection (LOD) reported in the picogram per milliliter (pg/mL) range, which is necessary due to the low dosage concentrations.^{[5][6]} The method involves chromatographic

separation followed by mass spectrometric detection using modes like Multiple Reaction Monitoring (MRM) for high specificity.

- Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-MS/MS for NBOMe compounds, validated GC-MS methods have been developed for the quantification of 25I-NBOMe in blood and urine.^[7] This technique often requires derivatization of the analyte before analysis.^[7]

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).^{[2][4][8]}

Data Presentation: Quantitative Findings of 25I-NBOMe in Biological Samples

The following table summarizes reported concentrations of 25I-NBOMe in various human biological samples from clinical and postmortem cases.

Biological Matrix	Concentration Range	Notes	Analytical Method	Reference
Whole Blood	0.24 ng/mL - 19.8 ng/mL	Clinical and postmortem cases.	LC-MS/MS	[3][4][9]
	405 pg/mL	Postmortem peripheral blood.	HPLC/MS/MS	[8]
Serum	250 pg/mL - 34 ng/mL	From intoxicated emergency department patients.	HPLC/MS/MS	[4][5][6][8]
Urine	2.8 ng/mL - 36 ng/mL	From intoxicated patients and postmortem cases.	HPLC/MS/MS	[8]
	7.5 ng/mL	Clinical case.	LC-MS/MS	[10]
Hair	1.0 - 4.9 pg/mg	Retrospective analysis after acute poisoning.	UPLC-MS/MS	[1]
Vitreous Humor	99 pg/mL	Postmortem case.	HPLC/MS/MS	[8]
Bile	10.9 ng/g	Postmortem case.	HPLC/MS/MS	[8]
Brain Tissue	2.54 ng/g	Postmortem case.	HPLC/MS/MS	[8]
Liver Tissue	7.2 ng/g	Postmortem case.	HPLC/MS/MS	[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of 25I-NBOMe in Whole Blood by LC-MS/MS

This protocol is based on a protein precipitation method, suitable for rapid sample processing.

[4]

1. Materials and Reagents:

- 25I-NBOMe analytical standard
- Internal Standard (IS), e.g., Mephedrone-D3 or 25H-NBOMe[4][5]
- Acetonitrile (MeCN), HPLC-grade
- Formic acid, LC-MS grade
- Ultrapure water
- Drug-free whole blood for calibration standards and quality controls
- Microcentrifuge tubes (e.g., 1.5 mL)
- Centrifuge, vortex mixer, and sample evaporator

2. Sample Preparation (Protein Precipitation):

- Pipette 200 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
- Add 5 µL of a 2 µg/mL methanolic solution of the internal standard (e.g., Mephedrone-D3) to achieve a final concentration of 50 ng/mL.[4]
- Add 600 µL of cold acetonitrile to precipitate proteins. Add in three 200 µL portions, vortexing for 10 seconds after each addition.[4]
- Vortex the mixture for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

- Carefully transfer the supernatant to a clean glass vial.
- Evaporate the supernatant to dryness under a gentle stream of air or nitrogen at 37°C.[4]
- Reconstitute the dry residue in 100 μ L of 0.1% formic acid in water (v/v).[4]
- Transfer the reconstituted solution to an autosampler vial with an insert for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

- LC System: Agilent 1290 LC or equivalent
- Column: Poroshell 120 SB-C18 or equivalent C8/C18 column
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient would start at a high aqueous percentage, ramp up to a high organic percentage to elute the analyte, and then re-equilibrate.
- Flow Rate: 0.3 mL/min[4]
- Injection Volume: 10 μ L[4]
- MS System: Agilent 6490 triple quadrupole MS or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Dynamic Multiple Reaction Monitoring (dMRM)[4]
- MRM Transitions (25I-NBOMe):
 - Precursor Ion: m/z 428.1
 - Product Ions: m/z 121.0 (Quantifier), 93.0, 91.0 (Qualifiers)[4]

4. Calibration and Quantification:

- Prepare a five-point calibration curve in drug-free blood over a range of 0.1 ng/mL to 0.5 ng/mL.[4]
- The Limit of Quantification (LOQ) is typically established as the lowest point on the calibration curve (e.g., 0.1 ng/mL).[4]
- The Limit of Detection (LOD) can be determined based on a signal-to-noise ratio of 3 (e.g., 0.09 ng/mL).[4]

Protocol 2: Quantitative Analysis of 25I-NBOMe in Serum by LC-MS/MS

This protocol utilizes solid-phase extraction (SPE) for cleaner extracts, ideal for achieving lower detection limits.[5][8]

1. Materials and Reagents:

- As in Protocol 1, plus:
- Phosphate buffer (100 mM, pH 6)
- Methanol, HPLC-grade
- SPE Columns (e.g., Clean Screen ZSDUA020)[5][8]
- Elution solvent: Dichloromethane/isopropanol/ammonia (78:20:2, v:v:v)[8]

2. Sample Preparation (Solid-Phase Extraction):

- To 1 mL of serum sample, calibrator, or QC, add 50 μ L of internal standard (e.g., 10 ng/mL 25H-NBOMe).[5]
- Add 1 mL of 100 mM phosphate buffer (pH 6).
- Vortex for 5 minutes and centrifuge for 10 minutes at 3000 rpm.[5]
- Condition the SPE column: Add 3 mL methanol, followed by 3 mL DI water, and finally 1 mL of 100 mM phosphate buffer (pH 6). Do not let the column go dry.[5]

- Load the sample mixture onto the conditioned SPE column and allow it to pass through under gravity or gentle vacuum.
- Wash the column:
 - Wash 1: 3 mL DI water
 - Wash 2: 1 mL 100 mM acetic acid
 - Wash 3: 3 mL methanol
- Dry the column thoroughly under high vacuum for 5-10 minutes.
- Elute the analyte: Add 3 mL of the elution solvent (dichloromethane/isopropanol/ammonia).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute in 100-200 μ L of the initial mobile phase (e.g., 0.1% formic acid in water).[\[8\]](#)
- Transfer to an autosampler vial for analysis.

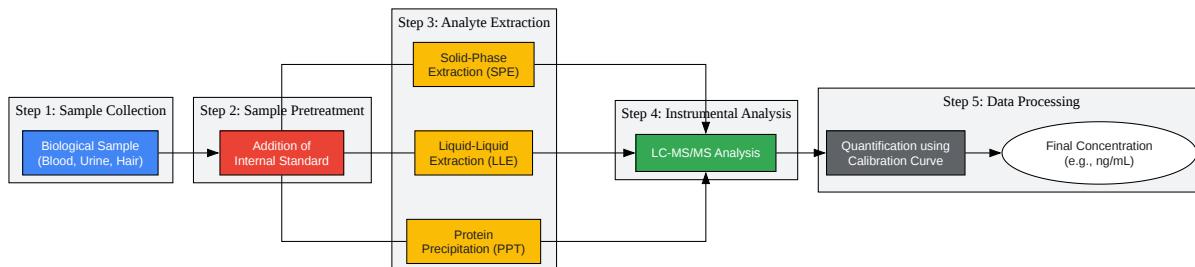
3. LC-MS/MS Instrumental Conditions:

- Similar to Protocol 1. A C8 column (e.g., Luna 3 μ C8) has also been shown to be effective.[\[5\]](#)

4. Calibration and Quantification:

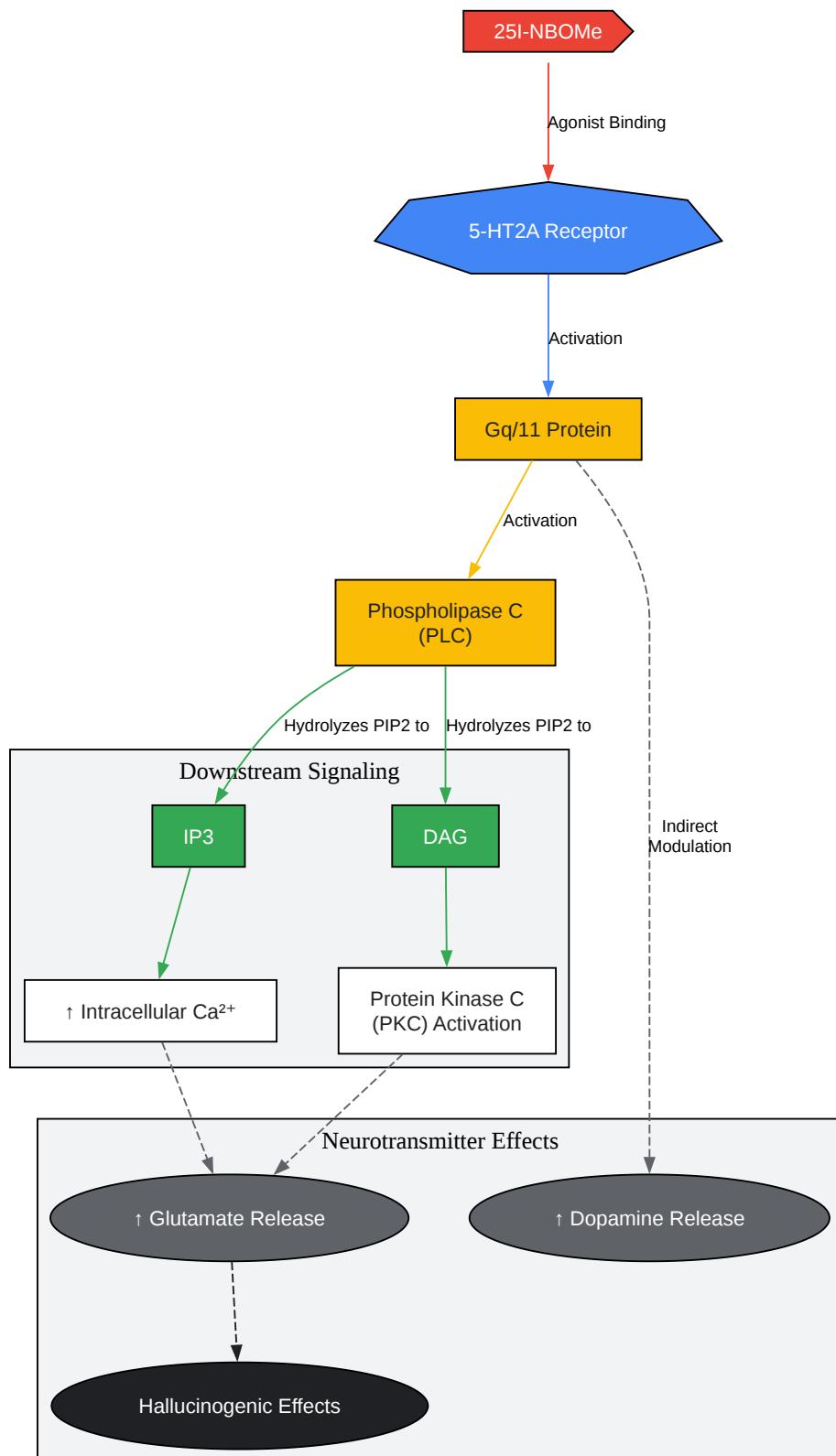
- Prepare calibration curves in drug-free serum over the desired concentration range (e.g., 30 to 2000 pg/mL).[\[5\]](#)[\[6\]](#)
- The LOD can be as low as 10 pg/mL with this method.[\[5\]](#)[\[6\]](#)

Mandatory Visualization



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Caption: General experimental workflow for 25I-NBOMe analysis.

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